Verapamil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform

4.47 mg/L

Synonyms

Canonical SMILES

Antimicrobial effects:

Studies suggest Verapamil might possess properties that could combat bacterial infections. Research [1] has explored the potential of Verapamil as an adjunct therapy for tuberculosis. The rationale behind this lies in its ability to inhibit bacterial efflux pumps, which are mechanisms employed by Mycobacterium tuberculosis (Mtb) to develop tolerance to antibiotics. This research is still in its early stages, but it highlights the potential of repurposing Verapamil for tackling drug-resistant bacterial infections.

[1]

A dose-finding study to guide use of verapamil as an adjunctive therapy in tuberculosis )

Cancer research:

[2]

Verapamil: A Review of Its Anticancer Potential )

[3]

Reversal of ABCB1-mediated multidrug resistance in cancer cells by verapamil )

Verapamil is a calcium channel blocker primarily used in the treatment of cardiovascular conditions such as high blood pressure, angina pectoris, and certain types of supraventricular tachycardia. Its chemical structure is represented by the formula , with a molar mass of approximately 454.61 g/mol. Verapamil acts by inhibiting the influx of calcium ions through L-type calcium channels, which are crucial for muscle contraction in both cardiac and smooth muscle tissues. This mechanism leads to relaxation of blood vessels, reduced heart rate, and decreased myocardial oxygen demand, making it effective for managing conditions related to excessive cardiac workload .

Verapamil acts as a calcium channel blocker. It binds to specific sites on calcium channels in the heart and blood vessel cells, preventing calcium ions from entering the cells []. This reduces the contractility of heart muscle cells and relaxes blood vessel smooth muscle cells, leading to vasodilation (widening of blood vessels) and lowered blood pressure [].

Verapamil undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system. The main metabolic pathways include:

- N-demethylation: Leading to the formation of norverapamil, which retains about 20% of the cardiovascular activity of verapamil.

- O-demethylation: Resulting in various metabolites such as D-617 and D-703.

- N-dealkylation: Involves multiple CYP isoenzymes, including CYP2C8 and CYP3A4.

Approximately 70% of an administered dose is excreted as metabolites in urine, with only about 3-4% excreted unchanged .

Verapamil's biological activity is primarily associated with its role as a calcium channel blocker. It specifically targets L-type calcium channels in the myocardium and vascular smooth muscle:

- Cardiac Effects: It decreases conduction velocity through the atrioventricular node and reduces heart rate (negative chronotropic effect), which can be beneficial in treating arrhythmias.

- Vasodilation: By relaxing vascular smooth muscle, verapamil lowers systemic vascular resistance and blood pressure.

- Migraine Prevention: It has also been used off-label for preventing migraines due to its ability to modulate vascular tone .

The synthesis of verapamil typically involves several key steps:

- Formation of the central structure: Starting from a benzeneacetonitrile derivative.

- Alkylation reactions: Introducing various alkyl groups to form the desired side chains.

- Cyclization and functional group modifications: Leading to the final product.

The synthesis can be complex due to the need for stereochemical control, as verapamil exists as a racemic mixture of R- and S-enantiomers .

Chemical Formula (C27H38N2O4)

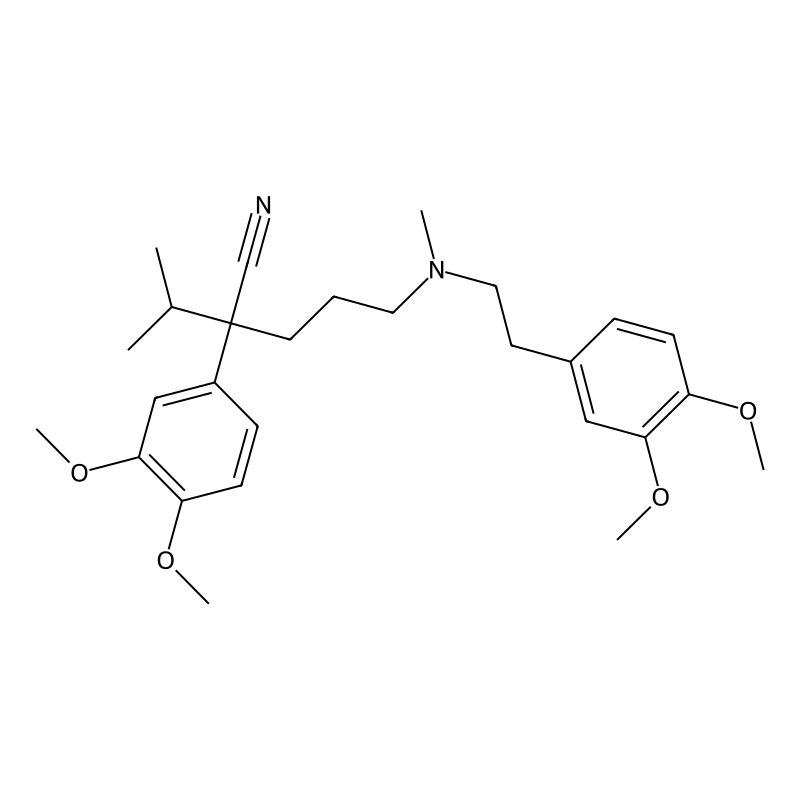

Verapamil possesses the molecular formula C27H38N2O4, representing a complex organic molecule with 27 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms [1] [2] [3]. This formula indicates a substantial molecular structure with multiple functional groups and heterocyclic components that contribute to its pharmacological activity.

Structural Characteristics and Functional Groups

Verapamil contains several distinctive functional groups that define its chemical behavior and biological activity. The molecule features two 3,4-dimethoxyphenyl groups, which are aromatic rings substituted with methoxy (-OCH3) groups at the 3 and 4 positions [1] [4]. These methoxy substituents contribute significantly to the molecule's lipophilic properties and electronic characteristics.

The structural backbone includes a nitrile group (C≡N) that provides a characteristic absorption in infrared spectroscopy at 2237 cm⁻¹ [5]. The molecule also contains a tertiary amine nitrogen that is protonatable, giving verapamil its basic character with a pKa of approximately 8.6-8.7 [6] [7]. Additionally, an isopropyl group (propan-2-yl) is present, contributing to the molecule's steric bulk and lipophilic character.

IUPAC Nomenclature

The complete IUPAC name for verapamil is 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile [4] [2]. This systematic nomenclature clearly defines the connectivity and arrangement of all functional groups within the molecule, providing a precise description of its chemical structure.

Stereochemical Properties

Chiral Centers and Stereoisomers

Verapamil contains one chiral center located at the carbon atom bearing the nitrile group, isopropyl group, and the aromatic ring [8] [9]. This stereogenic center results in the existence of two enantiomers, making verapamil a chiral compound with distinct stereochemical properties. The presence of this asymmetric carbon atom is crucial for the molecule's biological activity and pharmacokinetic behavior.

R and S Enantiomers

The two enantiomers of verapamil are designated as R-(+)-verapamil and S-(-)-verapamil based on the Cahn-Ingold-Prelog priority rules [4] [10]. The S-enantiomer, also known as S-(-)-verapamil, has been characterized with the PubChem CID 92305 and possesses the specific stereochemical configuration at the chiral center [4]. The R-enantiomer exhibits different physical and biological properties compared to its S-counterpart.

Stereochemical Influence on Activity

The stereochemical configuration of verapamil significantly influences its pharmacological activity and metabolic fate. The S-enantiomer demonstrates approximately 20-fold greater potency as a calcium channel blocker compared to the R-enantiomer [10]. However, the S-enantiomer undergoes more rapid metabolism, resulting in different pharmacokinetic profiles between the two stereoisomers [10].

Studies have demonstrated that the disposition of verapamil enantiomers is highly stereoselective, with R-verapamil showing significantly greater systemic clearance than S-verapamil in both intravenous and oral administration [11]. The relative systemic availability of the S-enantiomer compared to the R-enantiomer was measured at 13% after a single dose and 18% at steady-state following oral administration [1].

Physical and Chemical Properties

Molecular Weight and Physical State

Verapamil has a molecular weight of 454.60-454.61 g/mol [1] [2] [3] [12]. The compound exists as a thick oil or colorless liquid at room temperature [13] [14], which is consistent with its complex molecular structure and multiple flexible bonds that prevent regular crystalline packing in the free base form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H38N2O4 | [1] [2] [3] |

| Molecular Weight (g/mol) | 454.60-454.61 | [1] [2] [3] [12] |

| Physical State | Thick oil/Colorless liquid | [13] [14] |

| Melting Point (°C) | 25 | [13] |

| Boiling Point (°C) | 243-246 (at 1.3 Pa) | [13] |

| Density (g/mL) | 1.1267 (rough estimate) | [13] |

Solubility Parameters

Verapamil exhibits distinct solubility characteristics across different solvents, reflecting its amphiphilic nature. The hydrochloride salt form shows good water solubility at 83 mg/mL [15], while the free base demonstrates excellent solubility in organic solvents. In ethanol and methanol, verapamil achieves solubility greater than 100 mg/mL [15], indicating strong interactions with protic polar solvents. Conversely, the compound shows minimal solubility in hexane (0.001 mg/mL) [15], consistent with its polar functional groups.

The solubility in supercritical carbon dioxide has been extensively studied, with mole fraction solubility ranging from 3.6 × 10⁻⁶ to 7.14 × 10⁻⁵ at temperatures between 308 and 338 K and pressures between 12 and 30 MPa [16] [17]. This poor solubility in supercritical carbon dioxide makes it suitable for supercritical anti-solvent processes for particle size reduction.

pKa Values and Acid-Base Properties

Verapamil functions as a weak base with a pKa value of approximately 8.6-8.7 [6] [7]. This basic character arises from the tertiary amine nitrogen within the molecule, which can accept protons under physiological conditions. The relatively high pKa value indicates that verapamil exists predominantly in its protonated, cationic form at physiological pH (7.4), which significantly influences its pharmacokinetic properties and tissue distribution.

The weak basic nature of verapamil results in pH-dependent solubility behavior. As the pH of the hydrated matrix decreases, the total solubility of the ionized plus nonionized forms increases due to enhanced protonation of the amine group [6]. This property is particularly relevant for pharmaceutical formulation design and drug release kinetics.

Partition Coefficient (logP)

Verapamil demonstrates high lipophilicity with a partition coefficient (log P) of 3.79-3.8 in the octanol/water system [15] [18]. This elevated log P value indicates strong affinity for lipid environments and excellent membrane permeability characteristics. The high lipophilicity contributes to verapamil's ability to cross biological membranes readily and accumulate in lipid-rich tissues.

The substantial lipophilic character, combined with its basic properties, results in verapamil accumulating in membranes and acidic cellular compartments [7]. This physicochemical characteristic is crucial for its therapeutic mechanism and contributes to its extensive tissue distribution and prolonged elimination half-life.

Crystallographic Analysis

Crystal Forms of Verapamil Hydrochloride

Multiple crystalline forms of verapamil hydrochloride have been identified and characterized, each with distinct physical properties and stability characteristics. The R-(+)-verapamil hydrochloride has been crystallized into two major forms designated as Form E and Form T [19]. These crystal forms exhibit different morphologies, thermal behaviors, and hygroscopic properties.

Form E crystalline of R-(+)-verapamil hydrochloride demonstrates improved storage stability, solubility, and processing characteristics compared to non-crystalline forms [19]. This crystal form shows significantly reduced moisture uptake (21% at 95% relative humidity) compared to the non-crystalline form (30% moisture uptake) [19].

Form T crystalline represents another stable crystal modification obtained through crystallization from toluene solutions [19]. This form exhibits distinct diffraction patterns and thermal properties, with water uptake of approximately 23% at 95% relative humidity [19].

X-ray Diffraction Patterns

X-ray powder diffraction analysis reveals characteristic fingerprint patterns for different crystal forms of verapamil hydrochloride. The racemic verapamil hydrochloride displays numerous crystalline peaks at 2θ angles of 10.59°, 14.45°, 17.07°, 18.1°, 18.84°, 20.29°, 21.32°, 23.06°, 23.75°, and 26.29° [20].

Form E of R-(+)-verapamil hydrochloride exhibits characteristic peaks at 12.7° ± 0.1°, 18.7° ± 0.1°, 19.2° ± 0.1°, 20.2° ± 0.1°, and 21.2° ± 0.1° at reflection angles 2θ [19]. Additional peaks are observed at 6.4°, 8.3°, 10.7°, 15.5°, 15.9°, 17.5°, 20.4°, 23.9°, 24.4°, 25.4°, 25.9°, 27.7°, 27.0°, and 29.8° [19].

Form T crystalline shows distinct diffraction peaks at 8.5° ± 0.1°, 9.5° ± 0.1°, 17.6° ± 0.1°, 21.4° ± 0.1°, and 22.3° ± 0.1° at reflection angles 2θ [19]. Additional characteristic peaks appear at 5.4°, 9.6°, 15.7°, 17.1°, 21.5°, 21.6°, 23.3°, 24.6°, and 25.5° [19].

Powder Pattern Analysis

Differential scanning calorimetry analysis reveals distinct thermal transitions for different crystal forms. Form E exhibits an endothermic peak at approximately 139 ± 0.1°C [19], while Form T shows a phase change at 132 ± 0.1°C [19]. The racemic verapamil hydrochloride melts with decomposition between 138.5 and 140.5°C [15].

| Crystal Form | Characteristic 2θ Peaks (degrees) | DSC Endothermic Peak (°C) | Water Content (wt%) at 95% RH |

|---|---|---|---|

| Form E (R-verapamil HCl) | 12.7, 18.7, 19.2, 20.2, 21.2 | 139 ± 0.1 | 21 |

| Form T (R-verapamil HCl) | 8.5, 9.5, 17.6, 21.4, 22.3 | 132 ± 0.1 | 23 |

| Racemic verapamil HCl | 10.59, 14.45, 17.07, 18.1, 18.84, 20.29, 21.32, 23.06, 23.75, 26.29 | 138.5-140.5 | 30 (non-crystalline form) |

Spectroscopic Characteristics

UV-Visible Absorption Profile

Verapamil exhibits characteristic ultraviolet absorption with two well-defined maxima at 232 nm and 278 nm when measured in aqueous solution [15] [21]. These absorption bands arise from electronic transitions within the aromatic chromophores, specifically the dimethoxyphenyl groups present in the molecule. The absorption at 278 nm is particularly useful for analytical quantification and has been widely employed in high-performance liquid chromatography detection methods [21].

The UV-visible absorption characteristics remain consistent across different solvent systems, with similar maximum wavelengths observed in methanol and other polar solvents [22]. This consistency makes UV detection a reliable analytical tool for verapamil quantification in pharmaceutical formulations and biological samples.

Fluorescence Properties

Verapamil demonstrates significant fluorescence properties with two well-resolved excitation bands at maximum wavelengths of 230 nm and 280 nm when measured in methanol [23]. The emission spectrum shows maxima at 312 nm and between 609-615 nm [23]. These fluorescence characteristics have been exploited for sensitive analytical methods, including the development of quantum dot-based fluorescent probes for pharmaceutical analysis [24].

The fluorescence properties are solvent-dependent, with similar spectral characteristics observed in both methanol and water systems [23]. The dual excitation and emission bands provide multiple options for analytical method development and enhance the selectivity of fluorescence-based detection systems.

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the verapamil molecule. The compound exhibits C-H stretching vibrations at 2956 cm⁻¹ and 2839 cm⁻¹, corresponding to methyl group vibrations [5]. The distinctive nitrile group produces a sharp absorption at 2237 cm⁻¹ [5], providing a diagnostic peak for structural confirmation.

Aromatic C=C stretching appears at 1592 cm⁻¹ [5], consistent with the presence of substituted benzene rings. C-O stretching vibrations are observed at 1256 cm⁻¹ and 1141 cm⁻¹ [5], corresponding to the ether linkages in the methoxy groups. The N-H stretching vibration occurs at 3467 cm⁻¹ [5], though this band can shift to lower frequencies (3282-3280 cm⁻¹) when verapamil interacts with polymers through hydrogen bonding.

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 2956, 2839 | Methyl groups |

| C≡N Stretching | 2237 | Nitrile group |

| C=C Aromatic | 1592 | Aromatic rings |

| C-O Stretching | 1256, 1141 | Methoxy groups |

| N-H Stretching | 3467 | Amine group |

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information about verapamil, with both ¹H NMR and ¹³C NMR techniques offering complementary data. The optimal conditions for ¹H NMR analysis involve the use of DMSO-d₆ as solvent to maximize peak separation and resolution [25]. Under conditions of slow proton exchange, verapamil hydrochloride exhibits diastereomeric characteristics due to the presence of two chiral centers in the protonated form [25].

For ¹³C NMR analysis, dichloromethane-d₂ with triethylamine provides optimal conditions for peak separation and structural elucidation [25]. The ¹³C NMR spectrum provides direct information about the carbon skeleton, with each non-equivalent carbon atom producing its own signal regardless of attached hydrogen atoms.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and heteronuclear correlation experiments, have been employed for complete assignment of both ¹H and ¹³C chemical shifts [25]. These advanced NMR methods enable detailed structural confirmation and stereochemical analysis of verapamil and its metabolites [26].

The synthetic chemistry of verapamil has evolved significantly from early patent-based approaches to sophisticated modern methodologies that address stereochemical control and synthetic efficiency. Contemporary synthetic strategies focus on constructing the challenging acyclic quaternary stereocenter that defines verapamil's molecular architecture.

Traditional Synthetic Approaches

Early synthetic approaches to verapamil were primarily based on classical organic transformations involving the stepwise construction of the molecular framework [1]. The fundamental strategy typically involved the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of sodium amide in refluxing toluene to afford the target aminonitrile [2]. While this approach provided access to verapamil, it suffered from several limitations including moderate yields, lack of stereochemical control, and the requirement for multiple synthetic manipulations.

The classical resolution-based methodology represented a significant advancement in obtaining enantiomerically pure verapamil. This approach utilized the key intermediate 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, termed verapamilic acid, which was efficiently resolved using α-methyl benzylamine [1]. The stereochemical integrity at the quaternary carbon center was preserved through subsequent transformations, enabling access to either (R)- or (S)-verapamil in good overall yields. This sequence incorporated a selective borane-mediated reduction of a tertiary amide and demonstrated successful process scale-up to pilot plant operations for the resolution step [3].

Enantioselective Rhodium-Catalyzed Synthesis

A revolutionary advancement in verapamil synthesis emerged through the development of enantioselective rhodium-catalyzed allylic alkylation methodology [4] [5]. This approach employs a rhodium catalyst system with chiral ligands to construct the challenging acyclic quaternary stereocenter with high enantioselectivity. The key transformation involves the reaction between an α-isopropyl-substituted benzylic nitrile and allyl benzoate under catalytic conditions using rhodium bis(cyclooctadiene) triflate as the metal source and (R)-BINOL-POMe as the chiral ligand [4].

The rhodium-catalyzed approach demonstrated remarkable efficiency, achieving an enantiomeric ratio of 91:9 for the key alkylation step [6]. The reaction conditions involved lithium hexamethyldisilazide as the base and 15-crown-5 as a crucial deaggregating additive in tetrahydrofuran at -30°C. The presence of the crown ether proved essential for achieving high levels of asymmetric induction, attributed to the selective generation of a prochiral N-metalated species that enables facial discrimination by the chiral rhodium catalyst [6].

Modular Three-Step Synthesis

The most efficient synthesis of (S)-verapamil reported to date utilizes a concise three-step modular approach based on enantioselective rhodium-catalyzed allylic alkylation [7] [4]. This methodology represents a significant improvement over previous synthetic routes, providing (S)-verapamil in 55% overall yield with only three linear steps. The synthetic sequence begins with the preparation of 2-(3,4-dimethoxyphenyl)-2-isopropylpent-4-enenitrile through alkylation of the corresponding nitrile with isopropyl bromide in 84% yield [6].

The key step involves the rhodium-catalyzed allylic alkylation reaction, which proceeds with excellent yield (93%) and high enantioselectivity (91:9 enantiomeric ratio). The terminal alkene functionality serves as a versatile synthetic handle that can be readily transformed through hydroboration followed by copper-catalyzed hydroamination to introduce the phenethylamine moiety. This final transformation proceeds in 70% yield using 9-borabicyclo[3.3.1]nonane for hydroboration followed by treatment with lithium tert-butoxide and iodocyclohexylcopper chloride catalyst [6].

Allylic Alkylation Reactions

Allylic alkylation reactions have emerged as a powerful strategy for constructing quaternary carbon centers in verapamil synthesis [8]. The deacylative allylation approach represents an innovative methodology where α-cyanoketones serve as nucleophiles in palladium-catalyzed reactions with allylic alcohols. This approach offers significant synthetic advantages, including the ability to construct sterically hindered quaternary carbon centers and the use of the acetyl group as a blocking group to allow only single alkylation [8].

The verapamil precursor synthesis through deacylative allylation demonstrated scalability, with the reaction performed successfully on gram scale. The methodology employed superamphiphobic substrates to improve reaction efficiency and was optimized using additional equivalents of sodium hydride to achieve good yields. From the synthesized intermediate, verapamil can be accessed following established three-step protocols, highlighting the versatility of this approach [8].

Alternative allylic substitution methodologies have also been developed, including palladium-catalyzed coupling reactions and copper-mediated transformations. These approaches focus on constructing the quaternary carbon center through stereospecific substitution reactions that maintain chirality transfer. The copper reagent derived from 3,4-dimethoxyphenylmagnesium bromide and copper acetylacetonate in a 2:1 ratio affords anti-SN2' products with complete chirality transfer and excellent regioselectivity (91%) [9].

Structure Optimization Strategies

Analogs with Restricted Molecular Flexibility

Structure-activity relationship studies of verapamil have been significantly advanced through the synthesis and evaluation of analogs with restricted molecular flexibility [10] [11]. These investigations were designed to probe the active conformation of verapamil during its interaction with slow calcium channels by constraining specific rotational degrees of freedom within the molecular framework.

Three key analogs were synthesized incorporating the verapamil structure into rigid ring systems: cis- and trans-1-(3,4-dimethoxyphenyl)-4-[N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamino]-r-1-cyclohexanecarbonitrile (compounds 5a and 5b), and 4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-cyanopiperidine (compound 6) [10]. These compounds represent strategic restrictions of molecular flexibility while maintaining close structural resemblance to the parent drug.

| Compound | Calcium Antagonistic Activity (% inhibition) | Test Concentration (M) | Negative Inotropic Activity (% decrease) | Negative Chronotropic Activity (% decrease) |

|---|---|---|---|---|

| 5a (cis) | 56 ± 5.8 | 5×10⁻⁶ | 67 ± 3.4 | 66 ± 2.3 |

| 5b (trans) | 52 ± 2.9 | 5×10⁻⁶ | 65 ± 5.5 | 59 ± 3.6 |

| 6 | 17 ± 2.9 | 5×10⁻⁶ | 39 ± 1.0 | 25 ± 1.5 |

| Verapamil | 60 ± 2.3 | 10⁻⁷ | 94 ± 3.4 | 79 ± 4 |

The pharmacological evaluation revealed that these conformationally restricted analogs were approximately 100 times less potent than verapamil in calcium channel antagonism, despite their ability to adopt conformations closely resembling the proposed lowest energy conformation of verapamil [10]. This dramatic reduction in activity provided crucial insights into the molecular requirements for calcium channel antagonism.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have elucidated critical molecular features required for verapamil's biological activity [12] [13]. These investigations revealed that both the tertiary amino nitrogen and the two benzene rings are essential for frequency-dependent negative inotropic action. The molecular importance of the N-methyl group appears to be based on steric effects, while quaternization of the drug results in complete loss of effectiveness [12].

Quantitative structure-activity relationship analysis demonstrated that the potency of ring-varied verapamil congeners on the phasic component of calcium channel inhibition significantly correlates with lipophilic properties of the compounds [14]. In contrast, inhibition of the tonic component correlates best with a combination of steric and electronic properties. These findings suggested chemically differing binding sites for verapamil congeners in heart versus smooth muscle tissue [14].

The investigation of verapamil analogs and multidrug resistance reversal activity identified key structural features related to both multidrug resistance reversal and cytotoxic activity [13]. The methoxy groups in the verapamil molecule structure prevent cytotoxicity when analogs are used alone, whereas the cyano and methyl groups are important for multidrug resistance reversal activity and interaction with P-glycoprotein. Among tested analogs, gallopamil, R-verapamil, and norverapamil demonstrated the highest activity, with potentiation factors of 52.3, 38.9, and 35.4 times respectively [13].

The conformational analysis using molecular mechanics calculations revealed that the most stable conformation of the restricted analogs involves specific spatial arrangements that differ from the active conformation. For the cis isomer 5a, the axial(CN)-equatorial(amine) configuration is preferred by approximately 9 kcal/mol, while the trans isomer 5b shows equienergetic conformers in axial-axial and equatorial-equatorial configurations [10]. These findings suggest that the most stable conformation of verapamil-like compounds may not correspond to the pharmacologically active conformation, emphasizing the importance of molecular flexibility for optimal calcium channel interaction.

Process Chemistry and Scale-Up Considerations

The development of scalable synthetic routes for verapamil production requires careful consideration of process chemistry principles, including reaction optimization, purification strategies, and manufacturing economics [15] [16]. Industrial verapamil synthesis typically begins with the synthesis of the active pharmaceutical ingredient verapamil hydrochloride through a series of carefully controlled chemical transformations.

The manufacturing process incorporates Good Manufacturing Practices to ensure consistency and safety throughout production [16]. Key raw materials for industrial verapamil synthesis include 3,4-dimethoxyphenyl derivatives, nitrile precursors, sodium amide, and various organic solvents [17]. The process involves detailed documentation of each production step, from raw material procurement to final product testing, ensuring regulatory compliance and quality control.

Process optimization focuses on minimizing waste and maximizing yield through innovations in manufacturing technologies, including continuous production systems and automated quality control [16]. The scalable resolution route developed for pure verapamil enantiomers has been successfully demonstrated at pilot plant scale, particularly for the resolution step involving verapamilic acid and α-methyl benzylamine [1]. This approach incorporates selective borane-mediated reduction of tertiary amides and maintains stereochemical integrity throughout the synthetic sequence.

Critical process parameters include temperature control, reaction time optimization, and solvent selection to ensure reproducible results at manufacturing scale. The conversion of verapamil base to verapamil hydrochloride involves careful addition of hydrochloric acid in organic solvents, followed by crystallization and purification steps to achieve pharmaceutical-grade purity [18] [19]. The process incorporates acetylation steps using acetic anhydride to selectively remove N-desmethyl and O-desmethyl impurities, facilitating purification through selective crystallization of verapamil hydrochloride [18].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

243-246 °C at 1.00E-02 mm Hg

Heavy Atom Count

LogP

log Kow = 3.79 at pH 9.0; log Kow = 2.15 at pH 7.0

3.79

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Verapamil hydrochloride is included in the database.

Oral calcium-channel blocking agents are considered the drugs of choice for the management of Prinzmetal variant angina. A nondihydropyridine calcium-channel blocker (e.g., diltiazem, verapamil) also has been recommended in patients with unstable angina who have continuing or ongoing ischemia when therapy with beta-blocking agents and nitrates is inadequate, not tolerated, or contraindicated and when severe left ventricular dysfunction, pulmonary edema, or other contraindications are not present. In the management of unstable or chronic stable angina pectoris, verapamil appears to be as effective as beta-adrenergic blocking agents (e.g., propranolol) and/or oral nitrates. In unstable or chronic stable angina pectoris, verapamil may reduce the frequency of attacks, allow a decrease in sublingual nitroglycerin dosage, and increase the patient's exercise tolerance. /Included in US product label/

Verapamil is used for rapid conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including tachycardia associated with Wolff-Parkinson-White or Lown-Ganong-Levine syndrome; the drug also is used for control of rapid ventricular rate in nonpreexcited atrial flutter or fibrillation. The American College of Cardiology/American Heart Association/Heart Rhythm Society (ACC/AHA/HRS) guideline for the management of adult patients with supraventricular tachycardia recommends the use of verapamil in the treatment of various SVTs (e.g., atrial flutter, junctional tachycardia, focal atrial tachycardia, atrioventricular nodal reentrant tachycardia (AVNRT)); in general, IV verapamil is recommended for acute treatment, while oral verapamil is recommended for ongoing management of these arrhythmias. /Included in the US product label/

For more Therapeutic Uses (Complete) data for Verapamil (14 total), please visit the HSDB record page.

Pharmacology

Verapamil is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C08 - Calcium channel blockers

C08D - Selective calcium channel blockers with direct cardiac effects

C08DA - Phenylalkylamine derivatives

C08DA01 - Verapamil

Mechanism of Action

Calcium antagonists inhibit excitation-contraction coupling in myocardial and smooth muscle by blocking the transmembrane carrier of calcium. This results in decreased myocardial contractility and in vasodilatation. ... /Salt not specified/

Verapamil has been shown to be neuroprotective in several acute neurotoxicity models due to blockade of calcium entry into neurons. However, the potential use of verapamil to treat chronic neurodegenerative diseases has not been reported. Using rat primary mesencephalic neuron/glia cultures, we report that verapamil significantly inhibited LPS-induced dopaminergic neurotoxicity in both pre- and post-treatment experiments. Reconstituted culture studies revealed that the presence of microglia was essential in verapamil-elicited neuroprotection. Mechanistic studies showed that decreased production of inflammatory mediators from LPS-stimulated microglia underlay neuroprotective property of verapamil. Further studies demonstrated that microglial NADPH oxidase (PHOX), the key superoxide-producing enzyme, but not calcium channel in neurons, is the site of action for the neuroprotective effect of verapamil. This conclusion was supported by the following two observations: 1) Verapamil failed to show protective effect on LPS-induced dopaminergic neurotoxicity in PHOX-deficient (deficient in the catalytic subunit of gp91(phox)) neuron/glia cultures; 2) Ligand binding studies showed that the binding of (3)H-verapamil onto gp91(phox) transfected COS7 cell membranes was higher than the non-transfected control. The calcium channel-independent neuroprotective property of verapamil was further supported by the finding that R(+)-verapamil, a less active form in blocking calcium channel, showed the same potency in neuroprotection, inhibition of pro-inflammatory factors production and binding capacity to gp91(phox) membranes as R(-)-verapamil, the active isomer of calcium channel blocker. In conclusion, our results demonstrate a new indication of verapamil-mediated neuroprotection through a calcium channel-independent pathway and provide a valuable avenue for the development of therapy for inflammation-related neurodegenerative diseases.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

56949-77-0

Absorption Distribution and Excretion

Approximately 70% of an administered dose is excreted as metabolites in the urine and ≥16% in the feces within 5 days. Approximately 3% - 4% is excreted in the urine as unchanged drug.

Verapamil has a steady-state volume of distribution of approximately 300L for its R-enantiomer and 500L for its S-enantiomer.

Systemic clearance following 3 weeks of continuous treatment was approximately 340 mL/min for R-verapamil and 664 mL/min for S-verapamil. Of note, apparent oral clearance appears to vary significantly between single dose and multiple-dose conditions. The apparent oral clearance following single doses of verapamil was approximately 1007 mL/min for R-verapamil and 5481 mL/min for S-verapamil, whereas 3 weeks of continuous treatment resulted in apparent oral clearance values of approximately 651 mL/min for R-verapamil and 2855 mL/min for S-verapamil.

/MILK/ Breast milk: Verapamil may appear in breast milk.

/MILK/ Verapamil is excreted into breast milk. A daily dose of 240 mg produced milk levels that were approx 23% of maternal serum. Serum levels in the infant were 2.1 ng/mL but could not be detected (<1 ng/mL) 38 hr after treatment was stopped. ... In a second case, a mother was treated with 80 mg 3 times/day for hypertension for 4 wk prior to the determination of serum & milk concns. Steady-state concentrations of verapamil and the metabolite, norverapamil, in milk were 25.8 and 8.8 ng/mL, respectively. These values were 60% and 16% of the concns in plasma. The investigators estimated that the breast-fed child received <0.01% of the mother's dose. Neither verapamil nor the metabolite could be detected in the plasma of the child.

The pharmacokinetics and hemodynamic effects of a combination of verapamil and trandolapril were studied in 20 patients with hypertension (ages 29-71 yr), 10 of whom also had fatty liver disease, who received a sustained-release oral capsule containing 180 mg verapamil and 1 mg trandolapril once daily for 7 days. For verapamil, no statistically significant differences were seen between patients with and without fatty liver with regard to Cmax (110.5 vs 76.5 ug/L), plasma AUC from 0-24 hr (1260.6 vs 941.2 ug/L hr), and elimination half-life (9.8 vs 9.2 hr).

An open, randomized, single dose study of the effects of food on the bioavailability of sustained-release (SR) verapamil hydrochloride (Isoptin) was conducted in 12 healthy volunteers (aged 19-65 yr) who received 240 mg of the SR preparation while fasting or with food and a conventional preparation while fasting. Although the elimination half-life of SR verapamil was unchanged, the time to maximum concentration was prolonged and the area under the concentration-time curve (AUC) was 80% of the regular preparation. Concomitant food administration prolonged the time to maximum concentration from 7.3+-3.4 to 11.7+-6.3 h but had little effect on the maximum concentration, half-life or AUC of SR verapamil.

For more Absorption, Distribution and Excretion (Complete) data for Verapamil (21 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolites: The main metabolite is norverapamil which has an elimination half-life very similar to that of the parent compound, ranging from 4 to 8 hours. Verapamil undergoes an extensive hepatic metabolism. Due to a large hepatic first-pass effect, bioavailability does not exceed 20 - 35% in normal subjects. Twelve metabolites have been described. The main metabolite is norverapamil and the others are various N- and 0-dealkylated metabolites. Elimination by route of exposure: Kidney: About 70% of the administered dose is excreted in urine within 5 days as metabolites, of which 3-4% is excreted as unchanged drug. Feces: About 16% of the ingested dose is excreted within 5 days in feces as metabolites. Breast milk: Verapamil may appear in breast milk.

Verapamil yields in the dog: 5-(3,4-dimethoxyphenethylamino)-2 -(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile; 2-(3,4-dimethoxyphenyl)-5 -(n-(4-hydroxy-3-methoxyphenethyl)methylamino)-2-isopropylvaleronitrile, and 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-methylaminovaleronitrile. The latter was also found in rats. /From table/ /salt not specified/

Verapamil and its major metabolite norverapamil were identified to be both mechanism-based inhibitors and substrates of CYP3A and reported to have non-linear pharmacokinetics in clinic. Metabolic clearances of verapamil and norverapmil as well as their effects on CYP3A activity were firstly measured in pooled human liver microsomes. The results showed that S-isomers were more preferential to be metabolized than R-isomers for both verapamil and norverapamil, and their inhibitory effects on CYP3A activity were also stereoselective with S-isomers more potent than R-isomers. A semi-physiologically based pharmacokinetic model (semi-PBPK) characterizing mechanism-based auto-inhibition was developed to predict the stereoselective pharmacokinetic profiles of verapamil and norverapamil following single or multiple oral doses. Good simulation was obtained, which indicated that the developed semi-PBPK model can simultaneously predict pharmacokinetic profiles of S-verapamil, R-verapamil, S-norverapamil and R-norverapamil. Contributions of auto-inhibition to verapamil and norverapamil accumulation were also investigated following the 38th oral dose of verapamil sustained-release tablet (240 mg once daily). The predicted accumulation ratio was about 1.3-1.5 fold, which was close to the observed data of 1.4-2.1-fold. Finally, the developed semi-PBPK model was further applied to predict drug-drug interactions (DDI) between verapamil and other three CYP3A substrates including midazolam, simvastatin, and cyclosporine A. Successful prediction was also obtained, which indicated that the developed semi-PBPK model incorporating auto-inhibition also showed great advantage on DDI prediction with CYP3A substrates.

The biotransformation pathway of verapamil, a widely prescribed calcium channel blocker, was investigated by electrochemistry (EC) coupled online to liquid chromatography (LC) and electrospray mass spectrometry (ESI-MS). Mimicry of the oxidative phase I metabolism was achieved in a simple amperometric thin-layer cell equipped with a boron-doped diamond (BDD) working electrode. Structures of the electrochemically generated metabolites were elucidated on the basis of accurate mass data and additional MS/MS experiments. We were able to demonstrate that all of the most important metabolic products of the calcium antagonist including norverapamil (formed by N-demethylation) can easily be simulated using this purely instrumental technique. Furthermore, newly reported metabolic reaction products like carbinolamines or imine methides become accessible. The results obtained by EC were compared with conventional in vitro studies by conducting incubations with rat as well as human liver microsomes (RLMs, HLMs). Both methods showed good agreement with the data from EC/LC/MS. Thus, it can be noted that EC is very well-suited for the simulation of the oxidative metabolism of verapamil. In summary, this study confirms that EC/LC/MS can be a powerful tool in drug discovery and development when applied complementary to established in vitro or in vivo approaches.

Mechanism-based inactivation (MBI) of cytochrome P450 (CYP) 3A by verapamil and the resulting drug-drug interactions have been studied in vitro, but the inhibition of verapamil on its own metabolic clearance in clinic, namely auto-inhibition of verapamil metabolism, has never been reproduced in vitro. This paper aimed to evaluate the utility of gel entrapped rat hepatocytes in reflecting such metabolic auto-inhibition using hepatocyte monolayer as a control. Despite being a similar concentration- and time-dependent profile, auto-inhibition of verapamil metabolism showed apparent distinctions between the two culture models. Firstly, gel entrapped hepatocytes were more sensitive to such inhibition, which could be largely due to their higher CYP3A activity detected by the formation rates of 6-beta-hydroxy testosterone and 1'-hydroxy midazolam. Furthermore, the inhibitory effect of ketoconazole and verapamil on CYP 3A activity as well as the reduction of verapamil intrinsic clearance (CL(int)) by ketoconazole was only observed in gel-entrapped hepatocytes. In this respect, the involvement of CYP3A in auto-inhibition of verapamil metabolism could be illustrated in gel-entrapped hepatocytes but not in hepatocyte monolayer. All of these results indicated that hepatocytes of gel entrapment reflected more of verapamil metabolic auto-inhibition than hepatocyte monolayer and could serve as a suitable system for investigating drug metabolism.

Verapamil has known human metabolites that include Norverapamil, 2-(3,4-dimethoxyphenyl)acetaldehyde, D-617, M9 (D-703), and D-702.

Route of Elimination: Approximately 70% of an administered dose is excreted as metabolites in the urine and 16% or more in the feces within 5 days. About 3% to 4% is excreted in the urine as unchanged drug. Half Life: 2.8-7.4 hours

Associated Chemicals

Wikipedia

Emtricitabine

Drug Warnings

...Absolute contraindications to the use of verapamil (the acute stage of myocardial infarction, complete atrioventricular block, cardiogenic shock, overt heart failure)...should not be injected together with a beta-adrenergic blocking agent, or within 3 times the half-life of that agent. /Salt not specified/

The basic physiologic actions of verapamil may lead to serious adverse effects. /Salt not specified/

Maternal Medication usually Compatible with Breast-Feeding: Verapamil: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/ /Salt not specified/

For more Drug Warnings (Complete) data for Verapamil (23 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of verapamil and its metabolite, norverapamil, were studied in 10 patients (ages 19-69 yr) with portal hypertension and in 6 healthy subjects (ages 21-69 yr) who received an oral dose of 80 mg verapamil hydrochloride (Isoptin). The terminal phase half-life of verapamil was 210 hr in controls and 1384 hr in patients.

A toxicokinetic study performed in two cases showed plasma half lives of 7.9 and 13.2 hours, total body clearances of 425 and 298 mL/min. ...

Use Classification

Pharmaceuticals -> Cardiovascular system -> Calcium channel blockers -> Selective calcium channel blockers with direct cardiac effects -> Phenylalkylamine derivatives -> Calcium antagonists

Methods of Manufacturing

Veratryl chloride + isopropyl bromide + homoveratrylamine + 1-bromo-3-chloroporpane (dehydrobromination/methylation/amine formation/dehydrochlorination)

General Manufacturing Information

Ca2+ channel antgonist which is unrelated chemically to nifedipine and nitrendipine.

Analytic Laboratory Methods

Analyte: verapamil hydrochloride; matrix: pharmaceutical preparation (extended-release tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: verapamil hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 278 nm and comparison to standards (assay purity)

Analyte: verapamil hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for Verapamil (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A useful reversed-phase HPLC assay is available for determination of verapamil .. and its dealkylated metabolites in plasma. The limit of detection is less than 5 ng/mL for all compounds.

Storage Conditions

Interactions

Drug Interactions: beta-adrenergic blocking agents

Drug Interactions: digoxin

Drug Interactions: hypotensive agents

For more Interactions (Complete) data for Verapamil (42 total), please visit the HSDB record page.

Stability Shelf Life

Verapamil HCl should be stored at room temperature & protected from light. Infusion soln stability studies indicate that verapamil HCl does not adsorb to glass, PVC, or polyolefin containers. It is physically compatible in soln over a pH range of 3-6 but may precipitate in solns having a pH >6 or 7.

Dates

2: Laroche ML, Teste M, Vanoost J, Geniaux H. Successful control of hidradenitis suppurativa with verapamil: a case-report. Fundam Clin Pharmacol. 2018 Jul 19. doi: 10.1111/fcp.12403. [Epub ahead of print] PubMed PMID: 30025186.

3: Parvez MM, Kaisar N, Shin HJ, Lee YJ, Shin JG. Comprehensive substrate characterization of 22 antituberculosis drugs for multiple solute carrier (SLC) uptake transporters, in vitro. Antimicrob Agents Chemother. 2018 Jul 16. pii: AAC.00512-18. doi: 10.1128/AAC.00512-18. [Epub ahead of print] PubMed PMID: 30012768.

4: Nagle L, Brown S, Krinos A, Ahearn GA. Ocean acidification: effects of pH on (45)Ca uptake by lobster branchiostegites. J Comp Physiol B. 2018 Jul 14. doi: 10.1007/s00360-018-1173-2. [Epub ahead of print] PubMed PMID: 30008138.

5: Staudacher I, Illg C, Chai S, Deschenes I, Seehausen S, Gramlich D, Müller ME, Wieder T, Rahm AK, Mayer C, Schweizer PA, Katus HA, Thomas D. Cardiovascular pharmacology of K(2P)17.1 (TASK-4, TALK-2) two-pore-domain K(+) channels. Naunyn Schmiedebergs Arch Pharmacol. 2018 Jul 14. doi: 10.1007/s00210-018-1535-z. [Epub ahead of print] PubMed PMID: 30008082.

6: Hanif F, Perveen K, Malhi SM, Jawed H, Simjee SU. Verapamil potentiates anti-glioblastoma efficacy of temozolomide by modulating apoptotic signaling. Toxicol In Vitro. 2018 Jul 9;52:306-313. doi: 10.1016/j.tiv.2018.07.001. [Epub ahead of print] PubMed PMID: 30003979.

7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501135/ PubMed PMID: 30000194.

8: Aggarwal A, Ravikumar BC, Vinay KN, Raghukumar S, Yashovardhana DP. A comparative study of various modalities in the treatment of keloids. Int J Dermatol. 2018 Jul 11. doi: 10.1111/ijd.14069. [Epub ahead of print] PubMed PMID: 29993130.

9: Huang J, Guo L, Tan R, Wei M, Zhang J, Zhao Y, Gong L, Huang Z, Qiu X. Interactions Between Emodin and Efflux Transporters on Rat Enterocyte by a Validated Ussing Chamber Technique. Front Pharmacol. 2018 Jun 22;9:646. doi: 10.3389/fphar.2018.00646. eCollection 2018. PubMed PMID: 29988367; PubMed Central PMCID: PMC6023986.

10: Ovalle F, Grimes T, Xu G, Patel AJ, Grayson TB, Thielen LA, Li P, Shalev A. Verapamil and beta cell function in adults with recent-onset type 1 diabetes. Nat Med. 2018 Jul 9. doi: 10.1038/s41591-018-0089-4. [Epub ahead of print] PubMed PMID: 29988125.

11: Kume H, Nishiyama O, Isoya T, Higashimoto Y, Tohda Y, Noda Y. Involvement of Allosteric Effect and K(Ca) Channels in Crosstalk between β₂-Adrenergic and Muscarinic M₂ Receptors in Airway Smooth Muscle. Int J Mol Sci. 2018 Jul 9;19(7). pii: E1999. doi: 10.3390/ijms19071999. PubMed PMID: 29987243.

12: Pieterman ED, Te Brake LHM, de Knegt GJ, van der Meijden A, Alffenaar JC, Bax HI, Aarnoutse RE, de Steenwinkel JEM. Assessment of the additional value of verapamil to a moxifloxacin and linezolid combination regimen in a murine tuberculosis model. Antimicrob Agents Chemother. 2018 Jul 9. pii: AAC.01354-18. doi: 10.1128/AAC.01354-18. [Epub ahead of print] PubMed PMID: 29987154.

13: Elefantova K, Lakatos B, Kubickova J, Sulova Z, Breier A. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter. Int J Mol Sci. 2018 Jul 7;19(7). pii: E1985. doi: 10.3390/ijms19071985. PubMed PMID: 29986516.

14: Liu Y, Cheng H, Tiersch TR. The role of alkalinization-induced Ca2+ influx in sperm motility activation of a viviparous fish Redtail Splitfin (Xenotoca eiseni). Biol Reprod. 2018 Jun 30. doi: 10.1093/biolre/ioy150. [Epub ahead of print] PubMed PMID: 29982498.

15: Yamabe H, Kanazawa H, Ito M, Kaneko S, Kanemaru Y, Kiyama T, Tsujita K. Slow Potential at the Entrance of the Slow Conduction Zone in the Reentry Circuit of a Verapamil-Sensitive Atrial Tachycardia Originating From the Atrioventricular Annulus. J Am Heart Assoc. 2018 Jul 6;7(14). pii: e009223. doi: 10.1161/JAHA.118.009223. PubMed PMID: 29980519.

16: Xia Y, Dong Y, Zhao X, Di L, Li J. Transport Mechanism of Ursodeoxycholic Acid in Human Placental BeWo Cells. Biopharm Drug Dispos. 2018 Jul 5. doi: 10.1002/bdd.2150. [Epub ahead of print] PubMed PMID: 29978488.

17: Schumacher-Klinger A, Fanous J, Merzbach S, Weinmueller M, Reichart F, Räder AFB, Gitlin-Domaglaska A, Gilon C, Kessler H, Hoffman A. Enhancing oral bioavailability of cyclic RGD hexa-peptides by the Lipophilic Prodrug Charge Masking approach: Redirection of peptide intestinal permeability from paracellular to transcellular pathway. Mol Pharm. 2018 Jul 5. doi: 10.1021/acs.molpharmaceut.8b00466. [Epub ahead of print] PubMed PMID: 29976060.

18: Park H, Kim EJ, Ryu JH, Lee DK, Hong SG, Han J, Han J, Kang D. Verapamil Inhibits TRESK (K(2P)18.1) Current in Trigeminal Ganglion Neurons Independently of the Blockade of Ca(2+) Influx. Int J Mol Sci. 2018 Jul 4;19(7). pii: E1961. doi: 10.3390/ijms19071961. PubMed PMID: 29973548.

19: He X, Sui Y, Wang S. Stepwise frontal affinity chromatography model for drug and protein interaction. Anal Bioanal Chem. 2018 Jul 2. doi: 10.1007/s00216-018-1194-4. [Epub ahead of print] PubMed PMID: 29968106.

20: Hwang JJ, Sherwin RS. Verapamil is a potential therapy for hypoglycaemic brain injury. Nat Rev Endocrinol. 2018 Aug;14(8):443-444. doi: 10.1038/s41574-018-0056-7. PubMed PMID: 29967401.

Explore Compound Types